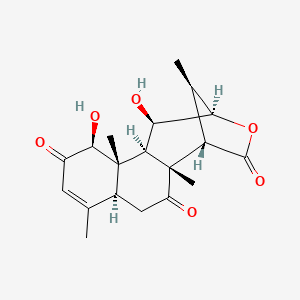

Eurycomalactone

准备方法

合成路线和反应条件: Eurycomalactone 可以通过一系列提取和纯化过程从 Eurycoma longifolia 中分离出来。 制备方法通常包括采用逆流超声波提取获得水提物,然后进行吸附和进一步纯化步骤 .

工业生产方法: this compound 的工业生产涉及使用乙醇或甲醇等溶剂从植物材料中进行大规模提取。 然后对提取物进行色谱分离技术,以分离和纯化 this compound .

化学反应分析

反应类型: Eurycomalactone 会发生各种化学反应,包括:

氧化: this compound 可以被氧化生成不同的衍生物。

还原: 还原反应可以改变 this compound 中存在的官能团。

取代: 取代反应可以在 this compound 分子的特定位置发生。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在各种条件下使用卤素和亲核试剂等试剂。

主要生成物: 这些反应生成的主要产物包括 this compound 的各种氧化、还原和取代衍生物,每种衍生物都具有不同的生物活性 .

科学研究应用

Anticancer Properties

Eurycomalactone exhibits promising anticancer effects across various cancer cell lines. Research has demonstrated that it induces apoptosis in cervical (HeLa), colorectal (HT-29), and ovarian (A2780) cancer cells. The mechanism involves the inhibition of key proteins such as TNF-α and dihydrofolate reductase (DHFR), which are critical in cancer cell proliferation and survival.

Key Findings:

- Cytotoxicity: this compound showed IC50 values indicating significant cytotoxicity: 1.60 µM (HeLa), 2.21 µM (HT-29), and 2.46 µM (A2780) .

- Mechanism of Action: The compound triggers apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Anti-inflammatory Effects

This compound has been shown to inhibit the expression of endothelial adhesion molecules, which are crucial in inflammatory responses. In studies involving human umbilical vein endothelial cells (HUVECs), it effectively reduced the expression of ICAM-1, VCAM-1, and E-selectin in a concentration-dependent manner.

Key Findings:

- Inhibition of Adhesion Molecules: The compound inhibited TNFα-induced expression with IC50 values around 0.5 µM for all three adhesion molecules .

- Protein Synthesis Inhibition: this compound acts as a protein synthesis inhibitor, affecting the levels of short-lived proteins involved in inflammatory signaling .

Treatment of Male Sexual Disorders

This compound is also noted for its potential to enhance male sexual health. Traditional uses of Eurycoma longifolia include improving libido and overall sexual well-being. Experimental studies support these claims, indicating that this compound may positively influence testosterone levels and sexual function.

Key Findings:

- Sexual Health Improvement: Clinical studies suggest that compounds from Eurycoma longifolia, including this compound, can effectively treat male sexual dysfunctions .

Summary Table of Applications

作用机制

Eurycomalactone 通过多种分子靶点和途径发挥作用:

相似化合物的比较

Eurycomalactone 与其他苦木素类化合物(如 eurycomanone 和 eurycolactone)进行比较:

Eurycomanone: 与 this compound 相似,eurycomanone 表现出抗癌特性并抑制 NF-κB 信号传导.

Eurycolactone: 另一种具有生物活性的苦木素类化合物,eurycolactone 与 this compound 具有结构相似性,但在特定的生物活性方面有所不同.

独特性: This compound 由于其强大的 NF-κB 抑制活性及其诱导癌细胞发生凋亡的能力而脱颖而出,使其成为抗癌药物开发的有希望的候选者 .

生物活性

Eurycomalactone, a natural compound derived from the root of Eurycoma longifolia, is gaining attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activities of this compound, including its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

This compound is classified as a quassinoid, a type of compound known for its bitter taste and potent biological effects. Its molecular structure contributes to its pharmacological activities, which have been extensively studied.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested : this compound has shown cytotoxic effects against several cancer types, including:

- Cervical cancer (HeLa)

- Colorectal cancer (HT29)

- Ovarian cancer (A2780)

- Breast cancer (MCF-7)

- Lung cancer (A549)

- IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate the potency of this compound in inducing cell death:

- Mechanism of Action : this compound induces apoptosis in cancer cells through:

Table 1: Summary of Anticancer Activity

| Cancer Type | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Cervical | HeLa | 2.21 ± 0.049 | Apoptosis |

| Colorectal | HT29 | 1.22 ± 0.11 | Apoptosis |

| Ovarian | A2780 | 2.46 ± 0.081 | Apoptosis |

| Breast | MCF-7 | <5 | Caspase activation |

| Lung | A549 | Not specified | Apoptosis |

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting the expression of endothelial adhesion molecules such as ICAM-1, VCAM-1, and E-selectin in human umbilical vein endothelial cells (HUVECs).

- Inhibition Mechanism : The compound acts as an NF-κB inhibitor, with IC50 values around:

- Protein Synthesis Inhibition : this compound has been shown to inhibit protein synthesis in a manner similar to cycloheximide, affecting short-lived proteins like cyclin D1 but not significantly impacting survivin levels .

Case Studies and Research Findings

Several case studies highlight the pharmacological significance of this compound:

- A study demonstrated that this compound enhances chemosensitivity in cancer treatments by inhibiting AKT/NF-κB signaling pathways, suggesting its potential role as an adjunct therapy in chemotherapy .

- Another investigation focused on its antimalarial properties, indicating that this compound may serve as a lead compound against chloroquine-resistant strains of Plasmodium falciparum due to its cytotoxic effects .

属性

IUPAC Name |

(1S,2R,5S,9S,10S,11R,12R,13R,16R)-9,12-dihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,8,15-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-7-5-10(20)16(23)18(3)9(7)6-11(21)19(4)12-8(2)14(25-17(12)24)13(22)15(18)19/h5,8-9,12-16,22-23H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHYZHNTIINXEO-MGBQOKOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(=O)C4O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC(=O)[C@H]4O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177627 | |

| Record name | Eurycomalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23062-24-0 | |

| Record name | Eurycomalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eurycomalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eurycomalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。